2-(Methoxymethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

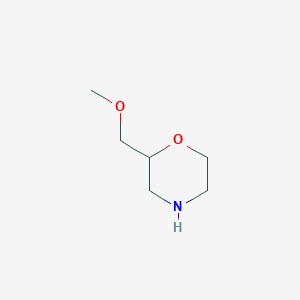

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELJYYPPKJKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565674 | |

| Record name | 2-(Methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156121-15-2 | |

| Record name | 2-(Methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-2-(Methoxymethyl)morpholine CAS number

An In-Depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Methoxymethyl)morpholine, identified by CAS number 157791-21-4, is a chiral heterocyclic compound belonging to the morpholine class.[1][2] The morpholine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly in the development of therapeutics for the central nervous system (CNS).[3] This technical guide provides a comprehensive overview of (2R)-2-(Methoxymethyl)morpholine, including its chemical and physical properties, a detailed synthesis protocol, and its potential applications in drug discovery, supported by visualizations of experimental workflows and conceptual biological pathways.

Introduction

Morpholine is a simple organic heterocycle containing both amine and ether functional groups.[4] This unique combination imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, making the morpholine ring a common building block in the synthesis of pharmaceuticals.[5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Notably, the morpholine moiety is a key component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4]

The specific stereoisomer, (2R)-2-(Methoxymethyl)morpholine, offers a chiral scaffold for the development of stereoselective therapeutics. Its structural features make it a valuable intermediate for creating more complex molecules with specific biological targets.

Chemical and Physical Properties

The key physicochemical properties of (2R)-2-(Methoxymethyl)morpholine are summarized below. These values are critical for researchers in designing synthetic routes and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 157791-21-4 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2][8] |

| Appearance | Colorless oil | [1] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |

| LogP (calculated) | -0.3788 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

| SMILES | COC[C@H]1CNCCO1 | [2] |

Synthesis and Experimental Protocols

A general and reliable method for the synthesis of (2R)-2-(Methoxymethyl)morpholine has been documented.[1] The protocol involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-aminoethanesulfonic acid (taurine) in a basic aqueous solution.

Detailed Experimental Protocol

Reaction Scheme: The synthesis proceeds via the nucleophilic opening of the epoxide ring by the amino group of taurine, followed by an intramolecular cyclization under basic conditions to form the morpholine ring.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) |

| (R)-(-)-Epoxypropyl methyl ether | 64491-70-9 | 88.11 |

| 2-Aminoethanesulfonic acid (Taurine) | 107-35-7 | 125.15 |

| Sodium Hydroxide (40% aq. solution) | 1310-73-2 | 40.00 |

| Methanol | 67-56-1 | 32.04 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

| Deionized Water | 7732-18-5 | 18.02 |

Procedure: [1]

-

Reaction Setup: A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.

-

Initial Reaction: This solution is added dropwise to a stirred mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.

-

Stirring: The reaction mixture is stirred at 50 °C for 75 minutes.

-

Further Base Addition: An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.

-

Workup - Quenching and Extraction: The solution is cooled to room temperature and diluted with deionized water (76 mL). The aqueous phase is then extracted three times with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield (2R)-2-(Methoxymethyl)morpholine as a colorless oil (0.121 g, 10% yield).

-

Characterization: The structure of the final product is confirmed by ¹H NMR spectroscopy.[1]

Synthesis Workflow Diagram

Caption: Synthesis Workflow for (2R)-2-(Methoxymethyl)morpholine.

Biological Context and Potential Applications

While specific biological activity data for (2R)-2-(Methoxymethyl)morpholine is not extensively published, the broader class of morpholine-containing compounds has significant therapeutic relevance. The morpholine scaffold is often used by medicinal chemists to:

-

Improve Pharmacokinetic Properties: Enhance solubility, metabolic stability, and absorption.[6]

-

Act as a Pharmacophore: The ring itself can interact with biological targets and is a key feature in molecules designed as kinase inhibitors, receptor antagonists, and enzyme inhibitors.[3][5]

-

Enable CNS Drug Development: The physicochemical properties of morpholine derivatives often allow them to cross the blood-brain barrier, making them valuable for developing drugs targeting CNS disorders.[3]

Given these established roles, (2R)-2-(Methoxymethyl)morpholine serves as a valuable chiral building block for synthesizing novel drug candidates. For instance, it could be incorporated into molecules targeting kinases, which are often implicated in cancer.

Conceptual Signaling Pathway

The diagram below illustrates a hypothetical scenario where a drug candidate incorporating the (2R)-2-(Methoxymethyl)morpholine scaffold acts as a kinase inhibitor to block a cancer-related signaling pathway. This is a conceptual representation based on the known applications of morpholine derivatives in oncology.[3][7]

Caption: Conceptual Pathway for a Morpholine-Based Kinase Inhibitor.

Safety and Handling

(2R)-2-(Methoxymethyl)morpholine should be handled with appropriate laboratory safety precautions. The available safety data is summarized below.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store at 4°C, protected from light. |

Source for all safety data:[2]

Conclusion

(2R)-2-(Methoxymethyl)morpholine is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its synthesis is well-documented, and its physicochemical properties are favorable for incorporation into novel therapeutic agents. While direct biological data on this specific compound is limited, its structural relationship to a wide array of biologically active morpholine derivatives underscores its importance for researchers exploring new treatments for cancer, CNS disorders, and infectious diseases. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their research endeavors.

References

- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 8. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-(Methoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-2-(methoxymethyl)morpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

Chiral morpholines are significant structural motifs found in numerous biologically active compounds and approved pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. (S)-2-(Methoxymethyl)morpholine is a valuable building block in the synthesis of more complex molecules, where the methoxymethyl group can influence solubility, metabolic stability, and target binding. This guide outlines two primary synthetic strategies for its preparation: de novo synthesis from an acyclic precursor and derivatization of a pre-existing chiral morpholine core.

Synthetic Pathways

Two principal synthetic routes for the preparation of (S)-2-(methoxymethyl)morpholine are detailed below.

Route 1: De Novo Synthesis from Chiral Epoxypropyl Methyl Ether

This approach constructs the morpholine ring from an acyclic chiral starting material, establishing the desired stereochemistry at the C2 position from the outset.

A [label="(S)-(+)-Epoxypropyl\nmethyl ether", fillcolor="#F1F3F4"]; B [label="2-Aminoethanesulfonic acid\n(Taurine)", fillcolor="#F1F3F4"]; C [label="Intermediate Adduct", fillcolor="#F1F3F4"]; D [label="(S)-2-(Methoxymethyl)morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C [label="NaOH (aq), Methanol\n50 °C"]; B -> C; C -> D [label="NaOH (aq)\n50 °C"]; }

Caption: De novo synthesis of (S)-2-(Methoxymethyl)morpholine.Route 2: Alkylation of (S)-2-(Hydroxymethyl)morpholine

This widely utilized strategy involves the modification of a commercially available chiral precursor, (S)-2-(hydroxymethyl)morpholine. The synthesis typically proceeds via an N-protected intermediate to ensure selective O-alkylation.

A [label="(S)-2-(Hydroxymethyl)morpholine", fillcolor="#F1F3F4"]; B [label="Boc-anhydride (Boc)2O", fillcolor="#F1F3F4"]; C [label="tert-butyl (S)-2-(hydroxymethyl)\nmorpholine-4-carboxylate", fillcolor="#F1F3F4"]; D [label="Methylating Agent\n(e.g., MeI, DMS)", fillcolor="#F1F3F4"]; E [label="tert-butyl (S)-2-((methoxymethyl))\nmorpholine-4-carboxylate", fillcolor="#F1F3F4"]; F [label="(S)-2-(Methoxymethyl)morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C [label="Base (e.g., Et3N)\nDCM"]; B -> C; C -> E [label="Base (e.g., NaH)\nTHF"]; D -> E; E -> F [label="Acid (e.g., TFA, HCl)\nDCM"]; }

Caption: Synthesis via alkylation of a chiral precursor.Experimental Protocols

Protocol for Synthetic Route 1

This protocol is adapted from the synthesis of the (R)-enantiomer. To obtain the (S)-enantiomer, (S)-(+)-epoxypropyl methyl ether should be used as the starting material.

Step 1: Ring Opening of (S)-(+)-Epoxypropyl methyl ether

-

In a reaction vessel, dissolve 2-aminoethanesulfonic acid (taurine) in 40% aqueous sodium hydroxide at 50 °C.

-

Slowly add a solution of (S)-(+)-epoxypropyl methyl ether in methanol dropwise to the taurine solution while maintaining the temperature at 50 °C.

-

Stir the reaction mixture vigorously for 75 minutes at 50 °C.

Step 2: Cyclization to (S)-2-(Methoxymethyl)morpholine

-

To the reaction mixture from Step 1, add an additional volume of 40% aqueous sodium hydroxide.

-

Continue stirring at 50 °C for 20 hours to facilitate the intramolecular cyclization.

-

After the reaction is complete, cool the solution to room temperature and dilute with deionized water.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to yield pure (S)-2-(methoxymethyl)morpholine as a colorless oil.

Protocol for Synthetic Route 2

This generalized protocol is based on the common strategy for the synthesis of 2-alkoxymethyl morpholine analogs.[1]

Step 1: N-Boc Protection of (S)-2-(Hydroxymethyl)morpholine

-

Dissolve (S)-2-(hydroxymethyl)morpholine in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (Et3N), to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.

Step 2: O-Methylation of the N-Boc Protected Intermediate

-

Dissolve the N-Boc protected alcohol from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add a methylating agent, for example, methyl iodide (MeI) or dimethyl sulfate (DMS), dropwise.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry, and concentrate to yield tert-butyl (S)-2-((methoxymethyl))morpholine-4-carboxylate.

Step 3: N-Boc Deprotection

-

Dissolve the N-Boc protected product from Step 2 in a solvent such as dichloromethane.

-

Add a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

If an acid salt is formed, neutralize with a suitable base and extract the free amine into an organic solvent.

-

Dry the organic layer and concentrate to obtain the final product, (S)-2-(methoxymethyl)morpholine.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes. Note that specific yields and conditions may vary depending on the scale and specific reagents used.

Table 1: Quantitative Data for Synthetic Route 1

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 & 2 | (S)-(+)-Epoxypropyl methyl ether, Taurine | NaOH (aq) | Methanol, Water | 50 | 21.25 | (S)-2-(Methoxymethyl)morpholine | ~10% (reported for R-enantiomer) |

Note: The reported yield for the analogous synthesis of the (R)-enantiomer is low. Optimization of reaction conditions may be required to improve efficiency.

Table 2: Representative Quantitative Data for Synthetic Route 2

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | (S)-2-(Hydroxymethyl)morpholine | (Boc)₂O, Et₃N | DCM | 0 to RT | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | >95 |

| 2 | N-Boc protected alcohol | NaH, MeI | THF | 0 to RT | tert-butyl (S)-2-((methoxymethyl))morpholine-4-carboxylate | 80-95 |

| 3 | N-Boc protected product | TFA or HCl | DCM | RT | (S)-2-(Methoxymethyl)morpholine | >90 |

Conclusion

This technical guide has detailed two effective synthetic pathways for the preparation of (S)-2-(methoxymethyl)morpholine. The de novo synthesis from a chiral epoxide offers a direct route to the target molecule, while the alkylation of (S)-2-(hydroxymethyl)morpholine provides a versatile and often higher-yielding alternative, particularly given the commercial availability of the starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for analog synthesis. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important chiral building block.

References

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)morpholine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development activities. While experimental data for some properties of this specific molecule are limited, this document compiles available information, including computed data and relevant experimental details for its synthesis and analysis.

Chemical and Physical Properties

The physical properties of this compound are summarized below. For context, properties of the parent compound, morpholine, and an isomer, 4-(2-Methoxyethyl)morpholine, are also included where available.

General Properties

| Property | This compound | Morpholine | 4-(2-Methoxyethyl)morpholine |

| CAS Number | 156121-15-2[2] | 110-91-8[3] | 10220-23-2[4] |

| Molecular Formula | C₆H₁₃NO₂[5] | C₄H₉NO[3] | C₇H₁₅NO₂[4] |

| Molecular Weight | 131.17 g/mol [6] | 87.12 g/mol [3] | 145.20 g/mol [4] |

| Physical Form | Colorless oil/liquid[2][7] | Colorless liquid[3] | - |

| Odor | - | Fish-like, ammonia-like[3] | - |

Tabulated Physical Properties

| Property | This compound (Computed/Predicted) | Morpholine (Experimental) | 4-(2-Methoxyethyl)morpholine (Experimental) |

| Boiling Point | Not available | 129 °C[3] | 104-105.8 °C @ 44 Torr[4] |

| Melting/Freezing Point | Not available | -5 °C[3] | - |

| Density | Not available | 1.007 g/cm³[3] | - |

| Water Solubility | Not available | Miscible[3] | - |

| logP (Octanol/Water Partition Coefficient) | -0.7[8] | -1.08[9] | - |

| Topological Polar Surface Area (TPSA) | 30.5 Ų[8] | 21.3 Ų[10] | - |

| Refractive Index | Not available | 1.455[9] | - |

| Viscosity | Not available | 2.20 cP[9] | - |

Experimental Protocols

Synthesis of (2R)-2-(Methoxymethyl)morpholine

The following protocol for the synthesis of (2R)-2-(Methoxymethyl)morpholine is based on documented laboratory procedures.[7]

Materials:

-

(R)-(-)-Epoxypropyl methyl ether

-

2-Aminoethanesulfonic acid (Taurine)

-

40% aqueous sodium hydroxide

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is slowly added dropwise to a mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at a reaction temperature of 50 °C.[7]

-

The reaction mixture is stirred at 50 °C for 75 minutes.[7]

-

An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.[7]

-

After the reaction is complete, the solution is cooled to room temperature and diluted with deionized water (76 mL).[7]

-

The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[7]

-

The combined organic phases are dried over anhydrous sodium sulfate.[7]

-

The solvent is removed under reduced pressure.[7]

-

The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield (2R)-2-(methoxymethyl)morpholine as a colorless oil.[7]

General Protocol for Physical Property Determination

While specific experimental data for this compound is lacking, the following outlines standard methodologies that would be employed for its characterization.

3.2.1. Determination of Boiling Point: The boiling point of liquid this compound would be determined using a standard method such as that described in OECD Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For small sample volumes, a micro-distillation apparatus could be utilized.

3.2.2. Determination of Density: The density of liquid this compound can be determined using a pycnometer or a digital density meter, following a standard procedure like OECD Guideline 109. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 20 °C).

3.2.3. Determination of Water Solubility: The water solubility can be determined using the flask method (OECD Guideline 105). A saturated solution of this compound in water is prepared by stirring an excess amount of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The synthesis protocol for the (2R)-enantiomer provides expected proton NMR chemical shifts.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and confirm its molecular weight. While a specific method for this compound is not published, methods for morpholine analysis can be adapted.[11][12] This would typically involve a capillary GC column with a suitable stationary phase and a mass spectrometer for detection.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of (2R)-2-(Methoxymethyl)morpholine.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathway or biological target. Morpholine derivatives, in general, have been investigated for a wide range of biological activities.[1] Further research would be required to elucidate the specific biological functions, if any, of this compound.

Conclusion

This technical guide provides a summary of the available physical and chemical data for this compound. While there is a lack of experimentally determined physical constants, the provided computed data, along with information on its synthesis and potential analytical methods, serves as a valuable resource for researchers. The morpholine scaffold continues to be of significant interest in drug discovery, and further characterization of derivatives like this compound is warranted.

References

- 1. 141196-39-6|(R)-2-(Methoxymethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound | 156121-15-2 [sigmaaldrich.com]

- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound+ | 156121-15-2 | GGA12115 [biosynth.com]

- 6. 2,3-Bis(methoxymethyl)morpholine | C8H17NO3 | CID 17964082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. morpholine [stenutz.eu]

- 10. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Methoxymethyl)morpholine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(methoxymethyl)morpholine, a morpholine derivative of interest in synthetic and medicinal chemistry. Due to the scarcity of publicly available experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data was generated based on computational models and should be used as a reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| 7 | 3.35 | Singlet (s) | - | -OCH₃ |

| 1, 5 (axial) | 3.80 - 3.90 | Multiplet (m) | - | Morpholine Hₐ |

| 1, 5 (equatorial) | 3.60 - 3.70 | Multiplet (m) | - | Morpholine Hₑ |

| 6 (axial) | 2.85 - 2.95 | Multiplet (m) | - | Morpholine Hₐ |

| 6 (equatorial) | 2.65 - 2.75 | Multiplet (m) | - | Morpholine Hₑ |

| 2 | 3.40 - 3.50 | Multiplet (m) | - | -CH- |

| 3a, 3b | 3.25 - 3.35 | Multiplet (m) | - | -CH₂-O- |

| 4 (NH) | ~1.9 (broad) | Singlet (br s) | - | -NH- |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| 7 | 59.1 | -OCH₃ |

| 3 | 74.5 | -CH₂-O- |

| 2 | 78.2 | -CH- |

| 1, 5 | 67.5 | Morpholine C-O |

| 6 | 46.3 | Morpholine C-N |

Predicted Infrared (IR) Spectral Data

The predicted IR absorption bands for liquid film this compound.

| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2980 - 2840 | Strong | C-H Asymmetric and Symmetric Stretch (Aliphatic) |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) |

| 1350 - 1250 | Medium - Strong | C-N Stretch (Amine) |

| 1120 - 1080 | Strong | C-O-C Asymmetric Stretch (Ether) |

Predicted Mass Spectrometry (MS) Data

Predicted key fragments for this compound under Electron Impact (EI) ionization.

| m/z (Mass/Charge Ratio) | Predicted Relative Intensity | Possible Fragment Identity | Fragmentation Pathway |

| 131 | Low | [M]⁺˙ | Molecular Ion |

| 100 | High | [M - OCH₃]⁺ | Loss of methoxy radical |

| 86 | Medium | [M - CH₂OCH₃]⁺ | α-cleavage, loss of methoxymethyl radical |

| 71 | Medium | [C₄H₉N]⁺˙ | Ring fragmentation |

| 57 | High | [C₃H₇N]⁺˙ | Ring fragmentation |

| 45 | Medium | [CH₂OCH₃]⁺ | Methoxymethyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), DMSO-d₆, D₂O) to the vial. Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.

-

For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.

-

-

¹H NMR Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1.5-5 seconds. For most samples, 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition :

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquire the spectrum over a spectral width of approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

Apply phase and baseline corrections to obtain the final, interpretable spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr).

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the salt plates are clean and dry by wiping them with a lint-free tissue soaked in a volatile solvent like acetone or isopropanol.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.[1]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[1]

-

-

Spectral Acquisition :

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

-

To achieve a good signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The spectrometer software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer capable of Electron Impact (EI) ionization, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Introduction :

-

For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is appropriate.

-

The sample is vaporized in a high vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).

-

-

Ionization (Electron Impact - EI) :

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

The excess energy imparted often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing :

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

The peak with the highest m/z is often the molecular ion, which confirms the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity such as this compound.

Caption: A generalized workflow for the synthesis and structural analysis of a chemical compound.

References

Enantiomerically Pure Morpholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The stereochemistry of this privileged heterocycle profoundly influences its biological activity, making the development of robust and efficient methods for the synthesis of enantiomerically pure morpholines a critical endeavor in modern drug discovery. This technical guide provides an in-depth overview of the core strategies for achieving enantioselective synthesis of morpholines, complete with comparative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure morpholines can be broadly categorized into several key approaches: asymmetric catalysis, diastereoselective methods, and kinetic resolution. Each strategy offers distinct advantages and is suited for different substitution patterns and starting materials.

Asymmetric Catalysis

Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral morpholines, primarily through the enantioselective hydrogenation of unsaturated precursors or tandem catalytic reactions.

Asymmetric Hydrogenation of Dehydromorpholines: A prominent method involves the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2][3] The use of chiral bisphosphine ligands, such as (R)-SKP, is crucial for achieving high enantioselectivity under mild conditions.[1] This method provides a direct route to the corresponding chiral morpholines with excellent yields and enantiomeric excesses (e.e.).[2][3]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A powerful one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[4][5][6] This tandem reaction begins with the hydroamination of ether-containing aminoalkyne substrates, catalyzed by a bis(amidate)bis(amido)Ti complex, to form a cyclic imine.[4][5] Subsequent in-situ reduction of the imine using a Noyori-Ikariya catalyst, such as RuCl--INVALID-LINK--, affords the chiral 3-substituted morpholines in good yields and with high enantiomeric excess.[4][5] Mechanistic insights suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the catalyst's ligand are critical for high enantioselectivity.[4][5]

Diastereoselective Synthesis

Diastereoselective methods leverage the influence of existing stereocenters in the starting materials to control the stereochemistry of newly formed centers during the cyclization process.

From Chiral Amino Alcohols: Enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized in a one-pot strategy from chiral amino alcohols.[7] This method involves a tandem aziridine/epoxide ring-opening sequence, where an epoxy alcohol acts as both a nucleophile and an electrophile.[7] Similarly, a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines.[8]

From Vinyl Oxiranes and Amino Alcohols: A versatile one-pot method for the diastereoselective synthesis of substituted morpholines utilizes a sequential Pd(0)-catalyzed Tsuji-Trost allylation and Fe(III)-catalyzed heterocyclization of vinyloxiranes and amino alcohols.[9][10] This atom-economic approach, which generates only water as a byproduct, allows for the synthesis of 2,6-, 2,5-, and 2,3-disubstituted, as well as trisubstituted morpholines, with good to excellent yields and diastereoselectivities.[9][10] The choice of solvent and catalyst loading significantly impacts the reaction's efficiency, with FeCl₃ playing a crucial role in the thermodynamic equilibration to favor the more stable cis-diastereoisomer.[9]

Kinetic Resolution

Kinetic resolution is a classical technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[11] This results in an enantioenriched sample of the less reactive enantiomer.[11] While effective, a significant drawback is the theoretical maximum yield of 50% for a single enantiomer.[12]

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed.[13] In DKR, the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material to the desired enantiomerically pure product.[13][14] This is achieved by combining the kinetic resolution with a racemization catalyst.[12] Chiral hydroxamic acids have been shown to be effective for the kinetic resolution of various N-heterocycles, including morpholines.[15]

Comparative Data of Synthetic Methods

| Method | Substitution Pattern | Key Reagents/Catalysts | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (e.e.) (%) | Citations |

| Asymmetric Hydrogenation | 2-Substituted | [Rh(COD)₂]BF₄, (R)-SKP | up to 99 | N/A | up to 99 | [1][2][3] |

| Tandem Hydroamination/Transfer | 3-Substituted | Bis(amidate)bis(amido)Ti catalyst, RuCl--INVALID-LINK-- | Good | N/A | >95 | [4][5][6] |

| Diastereoselective (from Amino Acids) | cis-3,5-Disubstituted | Chiral amino alcohols, epoxy alcohols | - | High | Enantiomerically pure | [7] |

| Diastereoselective (from Vinyl Oxiranes) | Multi-substituted | Pd(PPh₃)₄, FeCl₃ | 60-72 | 85:15 to >95:5 (cis:trans) | N/A | [9][10] |

| Kinetic Resolution | Racemic Morpholines | Chiral Acylating Reagents (e.g., (S)-mandelic acid derived) | <50 | N/A | Good | [15] |

Experimental Protocols

Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine[1]

Materials:

-

[Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

-

(R)-SKP (1.6 mg, 0.00275 mmol)

-

2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

-

Anhydrous Dichloromethane (DCM) (2.0 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

-

Transfer the substrate solution to the catalyst solution.

-

Transfer the resulting mixture to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

-

Stir the reaction at room temperature for 24 hours.

-

After releasing the pressure, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[1]

Materials:

-

Ether-containing aminoalkyne substrate

-

Bis(amidate)bis(amido)Ti catalyst

-

RuCl--INVALID-LINK-- (1 mol%)

-

Formic acid/triethylamine azeotrope (0.5 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

Procedure:

-

Hydroamination Step:

-

To a solution of the ether-containing aminoalkyne substrate, add the bis(amidate)bis(amido)Ti catalyst.

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature.

-

-

Asymmetric Transfer Hydrogenation Step:

-

To the cooled reaction mixture from the hydroamination step, add a solution of RuCl--INVALID-LINK-- (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL).

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the chiral 3-substituted morpholine.

-

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Caption: Asymmetric Hydrogenation of a Dehydromorpholine.

Caption: Tandem Hydroamination and Asymmetric Transfer Hydrogenation.

Caption: Diastereoselective Synthesis via Tsuji-Trost/Heterocyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Kinetic_resolution [chemeurope.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 2-(Methoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from available safety data sheets and scientific databases. While extensive data exists for the parent compound, morpholine, specific experimental safety and toxicity data for 2-(methoxymethyl)morpholine is limited. Therefore, this guide utilizes data from morpholine as a primary surrogate for assessing potential hazards, and this should be considered when developing safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment before handling this compound.

Executive Summary

This guide provides a comprehensive overview of the known safety and handling information for this compound. Due to the limited availability of specific toxicological and physical hazard data for this derivative, this document heavily references the well-characterized safety profile of its parent compound, morpholine. The information is presented to assist researchers, scientists, and drug development professionals in establishing safe laboratory and manufacturing practices. Key sections cover hazard identification, personal protective equipment, first aid measures, fire and explosion hazards, accidental release measures, and proper storage and disposal. All quantitative data is summarized in tabular format for ease of reference, and logical workflows are visualized using diagrams.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its potential for skin, eye, and respiratory irritation.[1] While specific GHS classifications for this compound are not universally available, the GHS classifications for the related compound 3-(methoxymethyl)morpholine and the parent compound morpholine provide a strong indication of the expected hazards.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor.[2][3][4] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |

| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin corrosion/irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4][5] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage.[3][4] |

| Respiratory irritation | --- | H335: May cause respiratory irritation.[1] |

Note: Classifications are based on data for morpholine and 3-(methoxymethyl)morpholine and should be considered indicative for this compound.

Hazard Statements[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Specific experimental data for the physical and chemical properties of this compound are not widely available. The following table includes computed data for this compound and experimental data for the parent compound, morpholine, for reference.

Table 2: Physical and Chemical Properties

| Property | This compound (Computed/Limited Data) | Morpholine (Experimental Data) |

| Molecular Formula | C6H13NO2[6] | C4H9NO |

| Molecular Weight | 131.17 g/mol [5][6] | 87.12 g/mol [7] |

| Appearance | Colorless liquid (presumed) | Colorless hygroscopic liquid[8] |

| Odor | Characteristic odor (presumed)[8] | Characteristic amine-like odor |

| Boiling Point | Not available | 129 °C @ 760 mmHg[4][7] |

| Melting Point | Not available | -4.9 °C[4] |

| Flash Point | Combustible liquid (H227 for 3-(methoxymethyl)morpholine)[5] | 31 - 38 °C (closed cup)[3][7] |

| Vapor Pressure | Not available | 9.8 hPa @ 20.3 °C[9] |

| Vapor Density | Not available | 3 (Air = 1)[7] |

| Specific Gravity | Not available | 1.0007 g/cm³ @ 20 °C[4] |

| Solubility in Water | Not available | Soluble[7] |

| Autoignition Temperature | Not available | 255 °C[3] |

Toxicological Information

There is a lack of specific toxicological data for this compound. The data for morpholine indicates that it is harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye damage.[3][4] Inhalation of morpholine vapors can cause irritation to the nose, throat, and lungs.[10]

Table 3: Acute Toxicity Data for Morpholine

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1050 - 1900 mg/kg | [4][10][11] |

| Dermal | Rabbit | LD50 | 500 mg/kg | [4][10][11][12] |

| Inhalation | Rat | LC50 | 8000 ppm (8 hr) | [10] |

-

Skin Corrosion/Irritation: Morpholine is corrosive and causes severe skin burns.[3][4][10]

-

Serious Eye Damage/Irritation: Morpholine causes serious eye damage and can lead to a risk of blindness.[3][9][10]

-

Respiratory or Skin Sensitization: Not classified as a sensitizer.

-

Germ Cell Mutagenicity: No data available to suggest mutagenicity.

-

Carcinogenicity: Not classified as a carcinogen.

-

Reproductive Toxicity: Morpholine is suspected of damaging fertility or the unborn child.[9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): No specific data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD guidelines would be followed for such assessments. The data for morpholine was likely generated using protocols similar to the following:

-

Acute Oral Toxicity (OECD TG 401/420): A single, high dose of the substance is administered to fasted rats via oral gavage. The animals are observed for 14 days for signs of toxicity and mortality. The LD50 is calculated as the dose that is lethal to 50% of the test population.[11]

-

Acute Dermal Toxicity (OECD TG 402): The substance is applied to a shaved area of the skin of rabbits. The site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality. The LD50 is determined.

-

Acute Inhalation Toxicity (OECD TG 403): Rats are exposed to the vapor of the substance in an inhalation chamber for a specified period (e.g., 4 hours). The animals are observed for 14 days for signs of toxicity and mortality. The LC50 is calculated as the concentration in air that is lethal to 50% of the test population.

-

Skin Corrosion/Irritation (OECD TG 404): The substance is applied to the skin of rabbits under a semi-occlusive dressing for a specified duration. The skin is then observed for signs of irritation (erythema and edema) at various time points.

-

Serious Eye Damage/Irritation (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is observed for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at various time points.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure.[13][14]

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required.[15] A face shield should be worn over safety glasses when there is a potential for splashing.[13][16]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.[3]

-

Protective Clothing: A lab coat, chemical-resistant apron, or coveralls should be worn.[8][10] For large-scale operations or in the event of a spill, a full chemical-resistant suit may be necessary.[9][16]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][17] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[3][14]

Caption: PPE selection workflow based on task assessment.

First Aid Measures

Immediate action is crucial in case of exposure.[1]

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][8][18] If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek immediate medical attention.[18]

-

Skin Contact: Immediately remove all contaminated clothing.[2][18] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention, as chemical burns may occur.[9]

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes.[1][3] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water.[2][18] If the person is conscious, give one or two glasses of water to drink.[8] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[18]

Caption: First aid response flowchart for exposure events.

Fire and Explosion Hazards

This compound is expected to be a flammable liquid and vapor, similar to morpholine.[2][3][4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][7][19]

Table 4: Fire and Explosion Data for Morpholine

| Parameter | Value | Reference |

| Flash Point | 31 - 38 °C (closed cup) | [3][7] |

| Upper Explosive Limit (UEL) | 10.8 - 15.2 % | [7][10][20] |

| Lower Explosive Limit (LEL) | 1.4 - 1.8 % | [7][10][20] |

| Autoignition Temperature | 255 °C | [3] |

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][3][8][10]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic fumes of carbon oxides and nitrogen oxides.[4][8][19] Containers may explode when heated.[19]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear (bunker gear) to prevent contact with skin and eyes.[3][9][10]

Accidental Release Measures

In the event of a spill, immediate action is required to contain the material and prevent exposure.

-

Personal Precautions: Evacuate unnecessary personnel.[17] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[7][20] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment as described in Section 6.1.[8][10]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2][3][10]

-

Methods for Cleaning Up:

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8][10][12] Collect the absorbed material using non-sparking tools and place it in a labeled container for disposal.[10][17]

-

Large Spills: Dike the spill to prevent spreading.[7][17] A vapor-suppressing foam may be used to reduce vapors.[7] Collect the material and place it in a suitable container for disposal according to local regulations.[3]

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][12][17][20] Keep containers tightly closed.[1] Ground and bond containers and receiving equipment to prevent static discharge.[2][18] Store locked up in an area accessible only to authorized personnel.[1][18]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[1][3] Waste material should be treated as hazardous. Do not allow it to enter the environment.

Conclusion

While specific safety and handling data for this compound is limited, the information available for its parent compound, morpholine, and related derivatives provides a strong basis for establishing safe work practices. This compound should be treated as a flammable, corrosive, and toxic substance. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and stringent handling procedures, is critical to ensure the safety of all personnel. A thorough risk assessment should always be performed before commencing any new work with this compound.

References

- 1. aksci.com [aksci.com]

- 2. chemos.de [chemos.de]

- 3. northmetal.net [northmetal.net]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 12. shimistore.com [shimistore.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 15. benchchem.com [benchchem.com]

- 16. bvl.bund.de [bvl.bund.de]

- 17. trc-corp.com [trc-corp.com]

- 18. lobachemie.com [lobachemie.com]

- 19. fishersci.com [fishersci.com]

- 20. solventsandpetroleum.com [solventsandpetroleum.com]

A Technical Guide to 2-(Methoxymethyl)morpholine for Researchers and Drug Development Professionals

An in-depth examination of the procurement, synthesis, and analytical methodologies for 2-(Methoxymethyl)morpholine, a key intermediate in pharmaceutical research and development.

This technical guide provides a comprehensive overview of this compound, a crucial building block in the synthesis of various pharmaceutical compounds, most notably the norepinephrine reuptake inhibitor, Reboxetine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, pricing, experimental protocols, and the broader significance of the morpholine scaffold in medicinal chemistry.

Sourcing and Procurement

A variety of chemical suppliers offer this compound and its derivatives, including different isomers and salt forms. The availability and pricing can vary based on the specific compound, purity, and quantity required. Below is a summary of known suppliers and publicly available data. For bulk quantities and specific pricing, direct inquiry with the suppliers is recommended.

| Supplier | Compound Name | CAS Number | Purity | Quantity | Price (USD) |

| Biosynth | This compound | 156121-15-2 | N/A | Inquiry | Inquiry |

| Echemi | 2-Methoxymethylmorpholine | 156121-15-2 | 99% | 25kg | Inquiry |

| ChemScene | (2R)-2-(Methoxymethyl)morpholine | 157791-21-4 | ≥95% | Inquiry | Inquiry |

| BLD Pharm | (R)-2-(Methoxymethyl)morpholine hydrochloride | 141196-39-6 | N/A | Inquiry | Inquiry |

| Aladdin Scientific | (R)-3-(Methoxymethyl)morpholine | 696582-88-4 | ≥97% | 100 mg | $145.41[1] |

| Aladdin Scientific | 3-(Methoxymethyl)morpholine hydrochloride | 955400-08-5 | ≥95% | 100 mg | $795.27[2] |

| Reagentia | (2S)-2-(Methoxymethyl)morpholine | 157791-20-3 | N/A | 250 mg | € 424.99 |

| Reagentia | (2S)-2-(Methoxymethyl)morpholine | 157791-20-3 | N/A | 1 g | € 887.98 |

It is important to note that several CAS numbers are associated with different isomers and salts of this compound. Researchers should verify the specific CAS number corresponding to the desired compound.

Synthesis of (2R)-2-(Methoxymethyl)morpholine

A general procedure for the synthesis of (2R)-2-(Methoxymethyl)morpholine has been reported, providing a clear pathway for its laboratory-scale preparation.[3] This synthesis is a key step in the asymmetric synthesis of (+)-(S,S)-Reboxetine.[4][5]

Experimental Protocol

Materials:

-

(R)-(-)-Epoxypropyl methyl ether (CAS: 64491-70-9)

-

2-Aminoethanesulfonic acid (Taurine, CAS: 107-35-7)

-

40% aqueous sodium hydroxide solution

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for flash chromatography

-

Hexane

Procedure:

-

A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is slowly added dropwise to a mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at a reaction temperature of 50 °C.[3]

-

The reaction mixture is stirred at 50 °C for 75 minutes.[3]

-

An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.[3]

-

The solution is then cooled to room temperature and diluted with deionized water (76 mL).[3]

-

The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[3]

-

The combined organic phases are dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure.[3]

-

The crude mixture is purified by flash chromatography on silica gel, eluting with an ethyl acetate-hexane (2:8) mixture, to yield the title compound as a colorless oil.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (2R)-2-(Methoxymethyl)morpholine.

Analytical Characterization

The characterization of this compound and related compounds typically involves standard analytical techniques to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are fundamental for structural elucidation. For the parent morpholine ring, a distinct pattern is often observed in NMR spectra.[6] For (2R)-2-(Methoxymethyl)morpholine, the following ¹H NMR data has been reported (500 MHz, (CD₃)₂CO): δ 2.47 (1H, dd, J = 10.4, 1.9), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5).[3] Spectral data for various isomers and their hydrochloride salts are also available.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) mass spectra for the parent morpholine are available in the NIST WebBook.[9] For the analysis of morpholine in complex matrices, derivatization followed by gas chromatography-mass spectrometry (GC-MS) can be employed to enhance volatility and detection.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of morpholine residues.[11]

Chromatographic Methods

As described in the synthesis protocol, flash column chromatography is a suitable method for the purification of this compound.[3] For the analysis of morpholine-containing compounds, which are basic, it is often necessary to add a modifier like triethylamine to the eluent in silica gel chromatography to prevent peak tailing.[12]

Role in Drug Discovery and Development

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs.[13][14][15] Its presence can improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug candidates targeting the central nervous system (CNS).[16]

Intermediate in the Synthesis of Reboxetine

This compound is a key intermediate in the synthesis of Reboxetine, an antidepressant that acts as a selective norepinephrine reuptake inhibitor.[5][17][18] The stereochemistry of the this compound precursor is critical for the final stereochemistry and biological activity of the Reboxetine molecule.

The Morpholine Scaffold in CNS-Active Compounds

The morpholine moiety is found in a wide range of CNS-active compounds due to its favorable properties that can enhance blood-brain barrier permeability.[16] It can act as a scaffold to correctly orient other functional groups for optimal interaction with biological targets, or it can directly participate in binding to enhance potency.[16] The weak basicity of the morpholine nitrogen and the presence of the oxygen atom contribute to a balanced lipophilic-hydrophilic profile.[16]

Logical Relationship in Drug Development

References

- 1. This compound+ | 156121-15-2 | GGA12115 [biosynth.com]

- 2. 2-[(Cyclopropylmethoxy)methyl]morpholine|RUO [benchchem.com]

- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 4. figshare.com [figshare.com]

- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. (2R)-2-(Methoxymethyl)morpholine(157791-21-4) 1H NMR [m.chemicalbook.com]

- 8. (R)-2-(Methoxymethyl)morpholine HCl(141196-39-6) 1H NMR [m.chemicalbook.com]

- 9. Morpholine [webbook.nist.gov]

- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 12. benchchem.com [benchchem.com]

- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Morpholine Scaffolds: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and synthetic accessibility, have made it a valuable component in the design of novel therapeutics. When chirality is introduced to the morpholine core, it unlocks the potential for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides an in-depth review of the role of chiral morpholine scaffolds in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

The Physicochemical Advantages of the Morpholine Moiety

The morpholine scaffold imparts several desirable properties to drug candidates. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center, contributing to improved solubility and bioavailability. Furthermore, the morpholine ring is generally resistant to metabolism, which can lead to improved pharmacokinetic profiles.[1][2] The introduction of stereocenters into the morpholine ring allows for the precise three-dimensional arrangement of substituents, enabling optimized interactions with the chiral environment of biological targets such as enzymes and receptors.[3]

Approved Drugs Featuring the Chiral Morpholine Scaffold

The therapeutic importance of the chiral morpholine scaffold is underscored by its presence in several approved drugs across various therapeutic areas. A notable example is Reboxetine , a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[4] Another key drug is Aprepitant , a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4] Linezolid , an oxazolidinone antibiotic, also contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.[5] These examples highlight the versatility of the chiral morpholine core in targeting a diverse range of biological pathways.

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for representative chiral morpholine-containing compounds, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Bioactivity of Chiral Morpholine Derivatives

| Compound/Drug | Target | Assay Type | IC50 / Ki (nM) | Reference(s) |

| (S,S)-Reboxetine | Norepinephrine Transporter (NET) | [3H]nisoxetine binding | Ki = 1.1 | [1] |

| (R,R)-Reboxetine | Norepinephrine Transporter (NET) | [3H]nisoxetine binding | Ki = 63 | [1] |

| Aprepitant | Neurokinin 1 (NK1) Receptor | Radioligand binding | Ki = 0.1-0.2 | [4] |

| GDC-0941 | PI3Kα | HTRF Assay | IC50 = 3 | [6] |

| GDC-0941 | PI3Kβ | HTRF Assay | IC50 = 33 | [6] |

| GDC-0941 | PI3Kδ | HTRF Assay | IC50 = 3 | [6] |

| GDC-0941 | PI3Kγ | HTRF Assay | IC50 = 17 | [6] |

| Compound 15e | PI3K p110α | Enzyme Inhibition | IC50 = 2.0 | [5] |

| A-443654 | AKT1 | Enzyme Inhibition | IC50 = 0.16 | [3] |

Table 2: Pharmacokinetic Parameters of Approved Morpholine-Containing Drugs

| Drug | Administration | Tmax (h) | t1/2 (h) | Volume of Distribution (Vd) (L) | Clearance (CL) (L/h) | Bioavailability (%) | Reference(s) |

| Linezolid | Oral / IV | 1-2 | 4.8 - 5.4 | 40-50 | 6.4 - 12.1 | ~100 | [5][7] |

| Aprepitant | Oral | ~4 | ~9-13 | ~70 | ~62-90 (mL/min) | ~60-65 | [4] |

| Reboxetine | Oral | 2 | 13 | 30-40 | 2.5 | >90 | [8] |

Key Signaling Pathway: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug discovery. Several potent and selective inhibitors of PI3K and/or mTOR incorporate a chiral morpholine scaffold, which often forms a key hydrogen bond with the hinge region of the kinase domain.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. dot | Graphviz [graphviz.org]

- 3. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population Pharmacokinetic Model‐Based Optimization of Linezolid Dosing in Hematooncological Patients With Suspected or Proven Gram‐Positive Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2-(Methoxymethyl)morpholine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)morpholine, detailing its chemical properties, its strategic importance in medicinal chemistry, and general synthetic approaches. This document serves as a resource for researchers leveraging substituted morpholine scaffolds in the development of novel therapeutics.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a methoxymethyl group. This substitution introduces a chiral center, leading to (R) and (S) enantiomers. The presence of both an ether and a secondary amine group within the morpholine ring imparts desirable physicochemical properties for drug design.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |